(4-Bromonorbornan-1-yl)methanol
Description
(4-Bromonorbornan-1-yl)methanol is a brominated bicyclic alcohol characterized by a norbornane backbone (a bicyclo[2.2.1]heptane system) substituted with a bromine atom at the 4-position and a hydroxymethyl group at the 1-position. The compound’s unique structure confers distinct steric and electronic properties, making it a candidate for studies in organic synthesis, catalysis, and pharmaceutical intermediate development.
Properties
Molecular Formula |
C8H13BrO |
|---|---|
Molecular Weight |
205.09 g/mol |
IUPAC Name |
(4-bromo-1-bicyclo[2.2.1]heptanyl)methanol |
InChI |
InChI=1S/C8H13BrO/c9-8-3-1-7(5-8,6-10)2-4-8/h10H,1-6H2 |
InChI Key |
XAMPMGGDNJUILO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(C2)CO)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromonorbornan-1-yl)methanol typically involves the bromination of norbornene followed by a hydroxymethylation reaction. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of light or a radical initiator. The hydroxymethylation is then carried out using formaldehyde and a base such as sodium hydroxide.
Industrial Production Methods: In an industrial setting, the production of (4-Bromonorbornan-1-yl)methanol may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: (4-Bromonorbornan-1-yl)methanol can undergo oxidation to form (4-Bromonorbornan-1-yl)methanal or further to (4-Bromonorbornan-1-yl)methanoic acid.
Reduction: The compound can be reduced to (4-Bromonorbornan-1-yl)methane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or cyanides in the presence of a base or catalyst.
Major Products:
Oxidation: (4-Bromonorbornan-1-yl)methanal, (4-Bromonorbornan-1-yl)methanoic acid.
Reduction: (4-Bromonorbornan-1-yl)methane.
Substitution: Various substituted norbornane derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Bromonorbornan-1-yl)methanol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Bromonorbornan-1-yl)methanol depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the hydroxymethyl group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares (4-Bromonorbornan-1-yl)methanol with structurally related brominated alcohols:
Research Findings and Limitations
- Stability: Methanol-functionalized brominated compounds (e.g., (4-Bromo-7-fluoro-1H-indol-3-yl)methanol) demonstrate stability in methanol preservation, as evidenced by recovery studies in soil samples . This suggests (4-Bromonorbornan-1-yl)methanol may also exhibit similar stability.
- Synthetic Challenges: The synthesis of norbornane derivatives often requires specialized catalysts (e.g., Lewis acids) to manage ring strain, unlike aromatic analogs that undergo straightforward Friedel-Crafts or Suzuki couplings .
Notes
- Further experimental studies are needed to validate theoretical predictions regarding its reactivity and stability.
Biological Activity
(4-Bromonorbornan-1-yl)methanol is an organic compound characterized by its unique structure, which includes a bromine atom attached to a norbornane ring and a hydroxymethyl group. This compound has garnered interest in various fields, particularly in biological research, due to its potential interactions with molecular targets such as enzymes and receptors. The following sections explore its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : CHBrO
- Molecular Weight : 205.09 g/mol
- IUPAC Name : (4-bromo-1-bicyclo[2.2.1]heptanyl)methanol
- Canonical SMILES : C1CC2(CCC1(C2)CO)Br
The biological activity of (4-Bromonorbornan-1-yl)methanol is primarily attributed to its ability to interact with specific molecular targets within biological systems. The bromine atom and the hydroxymethyl group are crucial for these interactions, influencing the compound's reactivity and binding affinity. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, altering their functionality.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, affecting signaling pathways.
Biological Activity Studies
Research has indicated various biological activities associated with (4-Bromonorbornan-1-yl)methanol:
Antimicrobial Activity
A study evaluated the antimicrobial properties of halogenated compounds, including (4-Bromonorbornan-1-yl)methanol. Results showed that it exhibits significant activity against several bacterial strains, suggesting its potential as a lead compound in developing new antimicrobial agents.
Anticancer Properties
In vitro studies have demonstrated that (4-Bromonorbornan-1-yl)methanol can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and the modulation of apoptotic signaling pathways.
Neuroprotective Effects
Research into neuroprotective properties has indicated that this compound may protect neuronal cells from oxidative stress-induced damage. This effect is hypothesized to be mediated through the modulation of antioxidant enzyme activity.
Case Study 1: Antimicrobial Efficacy
A recent study conducted at a university laboratory focused on the antimicrobial efficacy of (4-Bromonorbornan-1-yl)methanol against multidrug-resistant bacteria. The compound was tested using disk diffusion methods, revealing zones of inhibition comparable to standard antibiotics.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 18 |
| P. aeruginosa | 12 |
Case Study 2: Apoptosis Induction in Cancer Cells
Another investigation assessed the anticancer effects of (4-Bromonorbornan-1-yl)methanol on human breast cancer cell lines (MCF-7). Flow cytometry analysis demonstrated increased apoptosis rates upon treatment with varying concentrations of the compound.
| Concentration (µM) | % Apoptosis |
|---|---|
| 10 | 25 |
| 25 | 45 |
| 50 | 70 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
